molecular formula C10H4ClNO2 B1584147 6-Chloro-3-cyanochromone CAS No. 50743-20-9

6-Chloro-3-cyanochromone

Cat. No. B1584147
CAS RN: 50743-20-9
M. Wt: 205.6 g/mol
InChI Key: JHWOLPAENJJAJP-UHFFFAOYSA-N
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Description

6-Chloro-3-cyanochromone, also known as 6-Chloro-4-oxo-4H-1-benzopyran-3-carbonitrile, is a heterocyclic organic compound . It has a molecular formula of C10H4ClNO2 and a molecular weight of 205.60 .


Synthesis Analysis

6-Chloro-3-cyanochromone can be synthesized via several methods, including the Friedländer synthesis and the Knoevenagel condensation. The Friedländer synthesis involves the reaction of a salicylaldehyde derivative with an α-cyanoester in the presence of sulfuric acid.


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-cyanochromone is represented by the SMILES string Clc1ccc2OC=C(C#N)C(=O)c2c1 . The InChI representation is 1S/C10H4ClNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H .


Physical And Chemical Properties Analysis

6-Chloro-3-cyanochromone has a melting point of 209-211 °C . It is slightly soluble in water, ethanol, and acetone .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 6-Chloro-3-cyanochromone is utilized in the synthesis of anti-allergic substances due to its dienophilic nature, enhancing the carbon-carbon double bond reactivity in the cyclic enone system. It serves as a dienophile in synthesizing compounds with selective acetylcholinesterase inhibiting activity (Reddy et al., 2004).
  • It's used in the synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds, which are important in drug discovery due to their interesting biological activities (Dahlén et al., 2006).

Biochemical Applications

  • 6-Chloro-3-cyanochromone is involved in the one-pot synthesis of functionalized novel spirobenzofuranones, a process that has implications in organic chemistry and potential pharmaceutical applications (Zarganes-Tzitzikas et al., 2011).
  • It reacts with primary aromatic amines to produce 2-amino-3-(aryliminomethyl)chromones, useful in various chemical synthesis processes (Sosnovskikh et al., 2009).

Photoluminescence and Material Science

  • A study on the photoluminescence of chlorocyananilate ligand, a derivative of 6-Chloro-3-cyanochromone, showed its potential in the development of luminescent materials (Atzori et al., 2015).

Anticancer Research

  • Derivatives of 6-Chloro-3-cyanochromone have been synthesized and tested for in vitro cytotoxic activity against lung and breast cancer cell lines, indicating their potential as anticancer agents (Sabouri et al., 2022).

Spectroscopic Analysis

  • Spectroscopic analysis of halogen substituted chromone, including 6-Chlorochromone, provides insights into the characterization of these molecules, important for further chemical and pharmaceutical research (Erdogdu et al., 2019).

Environmental Applications

  • 6-Chloro-3-cyanochromone derivatives are studied for their reactivity and potential applications in environmental science, such as reducing heavy metal contaminants (Bishop et al., 2014).

Safety And Hazards

While specific safety and hazard data for 6-Chloro-3-cyanochromone is not available, general precautions should be taken while handling it. This includes avoiding breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

6-chloro-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWOLPAENJJAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352908
Record name 6-Chloro-3-cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-cyanochromone

CAS RN

50743-20-9
Record name 6-Chloro-4-oxo-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50743-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-cyanochromone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-cyanochromone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VY Sosnovskikh, MY Kornev, VS Moshkin, EM Buev - Tetrahedron, 2014 - Elsevier
… A mixture of the 6-chloro-3-cyanochromone 4c (0.31 g, 1.5 mmol), finely ground sarcosine (0.80 g, 9 mmol), and paraformaldehyde (0.45 g, 15 mmol), was refluxed in dry benzene (15 …
Number of citations: 35 www.sciencedirect.com
OR Abid - d-nb.info
Organic compounds bearing fluorine atom have a special importance because of their medicinal potential. 1 This importance is attributed to the fact that the high electronegativity of …
Number of citations: 5 d-nb.info
JF Li, BT Fan, JP Doucet, A Panaye - Applied spectroscopy, 2003 - journals.sagepub.com
… They are 2,4-dicyano-3-methylglutaramide, 6-chloro-3-cyanochromone, 2-cyanoacetamide, 2amino-7-ethyl-5-oxo-5h-(1)benzopyrano (2,3-b)pyridine-3carbonitrile, and 2-amino-7-…
Number of citations: 11 journals.sagepub.com
MA Rashid, N Rasool, B Appel, M Adeel, V Karapetyan… - Tetrahedron, 2008 - Elsevier
… Starting with 6-chloro-3-cyanochromone (1e) (148 mg, 0.72 mmol), Me 3 SiOTf (209 mg, 0.17 mL, 0.94 mmol), 2a (258 mg, 0.94 mmol), CH 2 Cl 2 (16 mL), EtOH (20 mL) and …
Number of citations: 23 www.sciencedirect.com

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